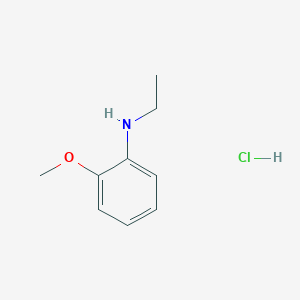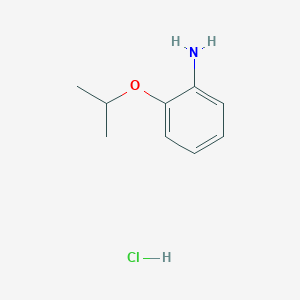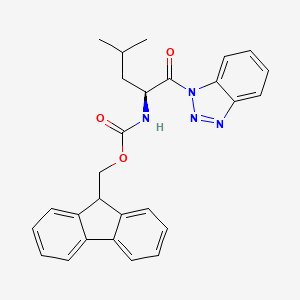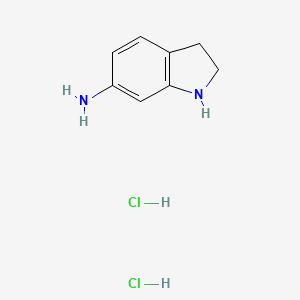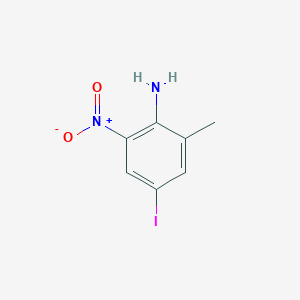
4-Iodo-2-metil-6-nitroanilina
Descripción general
Descripción
4-Iodo-2-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7IN2O2 and its molecular weight is 278.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-2-methyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales
4-Iodo-2-metil-6-nitroanilina: ha sido estudiada por su potencial en aplicaciones ópticas no lineales (NLO) debido a su capacidad para alterar la frecuencia de la luz. La estructura molecular del compuesto permite la deslocalización de electrones π, lo cual es deseable para la duplicación de frecuencia y la generación de suma de frecuencia en la óptica integrada .
Electrónica Orgánica
Las propiedades eléctricas de This compound, como la brecha de Penn y la energía de Fermi, se han calculado, lo que sugiere su uso en dispositivos electrónicos orgánicos . Estas propiedades son cruciales para el desarrollo de materiales que pueden conducir electricidad mientras mantienen la flexibilidad y versatilidad de los compuestos orgánicos.
Ingeniería de Cristales
El crecimiento y la caracterización de cristales únicos de This compound son significativos para la ingeniería de cristales. La capacidad del compuesto para formar órdenes de cristal centrosímétricas apoya su aplicación en el diseño de materiales con propiedades cristalográficas específicas .
Optoelectrónica
En optoelectrónica, This compound puede utilizarse por sus altos umbrales de daño óptico y capacidades de visualización en color. Su papel en el desarrollo de dispositivos optoelectrónicos está relacionado con sus propiedades NLO, que son esenciales para el procesamiento de información de alta velocidad y el almacenamiento de datos ópticos en 3D .
Análisis Térmico
El análisis térmico de This compound ha revelado sus puntos de fusión y descomposición, que son críticos para comprender su estabilidad bajo diversas condiciones de temperatura. Esta información es vital para su aplicación en entornos donde el control de la temperatura es crucial .
Materiales Dieléctricos
El comportamiento dieléctrico de This compound indica su potencial como material dieléctrico. La constante dieléctrica y la pérdida disminuyen al aumentar la frecuencia, lo cual es una propiedad deseable para los materiales utilizados en condensadores y otros componentes electrónicos .
Seguridad y Manipulación
Comprender el perfil de seguridad de This compound es esencial para su manipulación y almacenamiento. El compuesto está clasificado con declaraciones de peligro y precauciones específicas, que deben cumplirse en aplicaciones de investigación e industriales .
Safety and Hazards
4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
It has been suggested that it may have potential applications in medical and environmental research.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methyl-6-nitroaniline. For instance, it has been studied for its effects on ecosystems, such as its toxicity to aquatic organisms and its role in pollution management.
Análisis Bioquímico
Biochemical Properties
4-Iodo-2-methyl-6-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4-Iodo-2-methyl-6-nitroaniline and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially affecting cellular processes .
Cellular Effects
The effects of 4-Iodo-2-methyl-6-nitroaniline on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. It can induce the expression of genes associated with antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative damage. At higher concentrations, 4-Iodo-2-methyl-6-nitroaniline can disrupt cellular metabolism and induce cytotoxic effects, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 4-Iodo-2-methyl-6-nitroaniline involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 4-Iodo-2-methyl-6-nitroaniline can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-2-methyl-6-nitroaniline can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of 4-Iodo-2-methyl-6-nitroaniline can accumulate and exert different biological effects compared to the parent compound. Long-term exposure to 4-Iodo-2-methyl-6-nitroaniline in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Iodo-2-methyl-6-nitroaniline in animal models vary with different dosages. At low doses, this compound can induce mild physiological changes, such as alterations in enzyme activity and gene expression. At higher doses, 4-Iodo-2-methyl-6-nitroaniline can cause significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects are dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
4-Iodo-2-methyl-6-nitroaniline is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The interaction of 4-Iodo-2-methyl-6-nitroaniline with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 4-Iodo-2-methyl-6-nitroaniline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 4-Iodo-2-methyl-6-nitroaniline within tissues is influenced by its lipophilicity and affinity for binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of 4-Iodo-2-methyl-6-nitroaniline is determined by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence organelle function. The targeting of 4-Iodo-2-methyl-6-nitroaniline to these organelles may involve post-translational modifications and the presence of specific targeting signals. The localization of 4-Iodo-2-methyl-6-nitroaniline within subcellular compartments can affect its activity and the overall cellular response to this compound .
Propiedades
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532934-93-3 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?
A1: 4-Iodo-2-methyl-6-nitroaniline serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].
Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline noteworthy?
A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

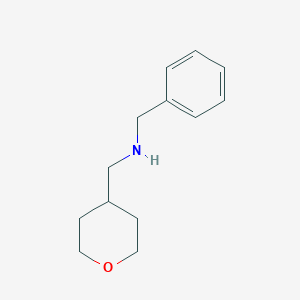
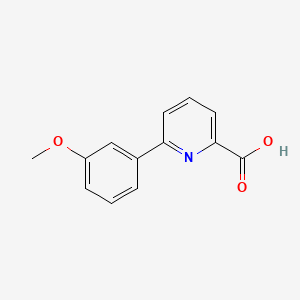

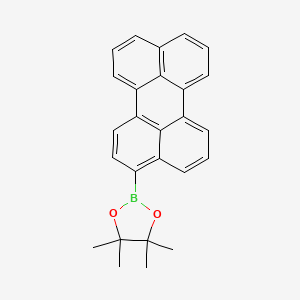
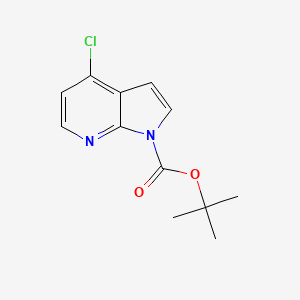


![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
